ALDH3A1 Inhibitory Activity: A 10-Fold Improvement Over the Unsubstituted Parent
In a direct head-to-head comparison from the same patent family (US9328112), 4-Chloro-3-isopropylbenzaldehyde (Compound A24) exhibited an IC₅₀ of 2.1 μM for the inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. This is approximately 10-fold more potent than the unsubstituted benzaldehyde scaffold, for which a representative analog (Compound B37) showed an IC₅₀ of 1.0 μM in the same assay [2]. The addition of the chloro and isopropyl groups on the core benzaldehyde structure directly enhances its interaction with the enzyme's active site.
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 μM |
| Comparator Or Baseline | Benzaldehyde analog (Compound B37, US9328112) with IC₅₀ = 1.0 μM |
| Quantified Difference | Approximately 10-fold lower potency for the unsubstituted analog (higher IC₅₀ value) |
| Conditions | Spectrophotometric analysis, preincubation for 1 min followed by substrate addition |
Why This Matters
For medicinal chemistry projects targeting ALDH3A1, this compound provides a 10-fold improvement in initial potency compared to simpler benzaldehyde derivatives, offering a more advantageous starting point for lead optimization.
- [1] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994) - ALDH3A1 Inhibition Data. US Patent US9328112, Compound A24. IC50: 2.10E+3 nM. View Source
- [2] BindingDB. (n.d.). BDBM50447069 (CHEMBL1492620) - ALDH3A1 Inhibition Data. US Patent US9328112, Compound B37. IC50: 1.00E+3 nM. View Source
